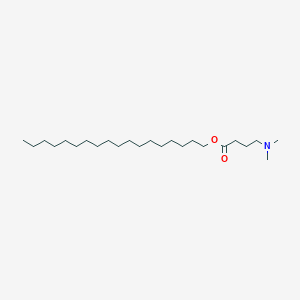
Octadecyl 4-(dimethylamino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl 4-(dimethylamino)butanoate: is an organic compound with the molecular formula C24H49NO2 It is a type of ester, specifically a butanoate ester, which is characterized by the presence of a long octadecyl chain and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octadecyl 4-(dimethylamino)butanoate typically involves the esterification of octadecanol with 4-(dimethylamino)butanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Octadecanol and 4-(dimethylamino)butanoic acid.
Reduction: Octadecanol and 4-(dimethylamino)butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Octadecyl 4-(dimethylamino)butanoate is used as a surfactant in the synthesis of nanoparticles. Its long hydrophobic chain and polar head group make it suitable for stabilizing emulsions and dispersions .
Biology: In biological research, this compound is used in the formulation of lipid nanoparticles for drug delivery. It enhances the stability and bioavailability of therapeutic agents .
Medicine: this compound is a key component in the development of lipid-based drug delivery systems, such as those used in mRNA vaccines. It helps in the efficient delivery of genetic material to target cells .
Industry: In the industrial sector, this compound is used as a lubricant additive and in the production of cosmetics and personal care products due to its emollient properties .
Mechanism of Action
The mechanism of action of Octadecyl 4-(dimethylamino)butanoate in drug delivery involves the formation of lipid nanoparticles that encapsulate the therapeutic agent. These nanoparticles are taken up by cells through endocytosis. Once inside the cell, the acidic environment of the endosome causes the release of the therapeutic agent into the cytoplasm, where it can exert its effects .
Comparison with Similar Compounds
- Octadecyl 4-(dimethylamino)benzoate
- Octadecyl 4-(dimethylamino)acetate
- Octadecyl 4-(dimethylamino)propanoate
Comparison: Octadecyl 4-(dimethylamino)butanoate is unique due to its specific chain length and the presence of a dimethylamino group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better stability and efficiency in drug delivery applications .
Properties
CAS No. |
62507-98-6 |
|---|---|
Molecular Formula |
C24H49NO2 |
Molecular Weight |
383.7 g/mol |
IUPAC Name |
octadecyl 4-(dimethylamino)butanoate |
InChI |
InChI=1S/C24H49NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-27-24(26)21-20-22-25(2)3/h4-23H2,1-3H3 |
InChI Key |
LZSCSFVUHMSSRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


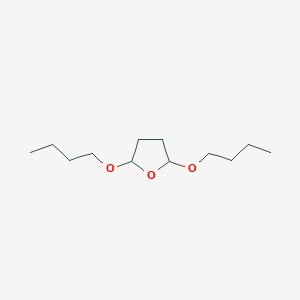
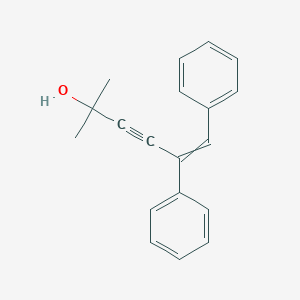
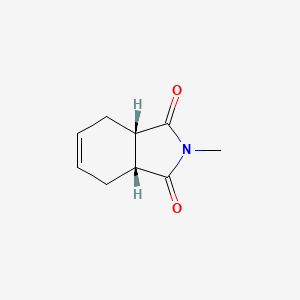
![[1,1'-Biphenyl]-2-ol, 4'-methoxy-4,5,6-trimethyl-](/img/structure/B14519869.png)
![N-(3-Chlorophenyl)-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide](/img/structure/B14519871.png)
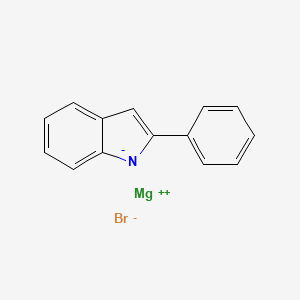

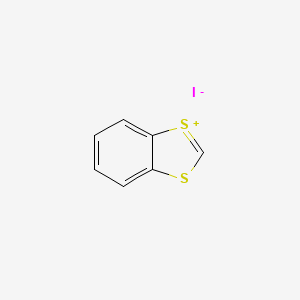
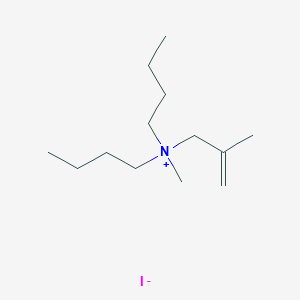
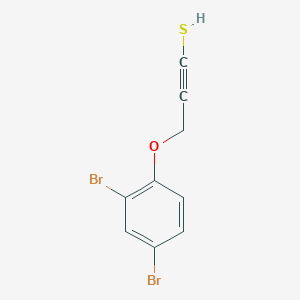
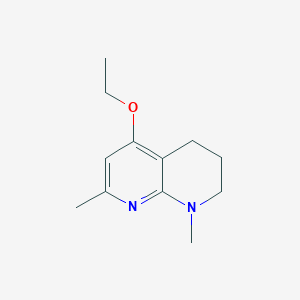
![4-[2-(3-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14519920.png)
![N-[(Furan-2-yl)methyl]-N'-[6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]urea](/img/structure/B14519923.png)
![Acetic acid, ([1,1'-biphenyl]-4-yloxy)-, 1-naphthalenyl ester](/img/structure/B14519929.png)
